REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6](F)[CH:5]=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[NH3:14]>O1CCCC1>[F:8][C:7]1[C:2]([F:1])=[C:3]([C:10]([F:13])([F:12])[F:11])[CH:4]=[CH:5][C:6]=1[NH2:14]
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1F)F)C(F)(F)F
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Name
|
liquid
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
130 °C
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Type
|
CUSTOM
|
Details
|
The batch is stirred at 130° C. (maximum pressure 18 bar) for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=CC(=C1F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |